![molecular formula C9H12N2O3S B3832935 N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide](/img/structure/B3832935.png)
N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide
Overview
Description
N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide, also known as NHMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions. This inhibition results in a decrease in the production of aqueous humor in the eye, leading to a reduction in intraocular pressure in glaucoma patients. N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the formation of new blood vessels.
Biochemical and physiological effects:
N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its carbonic anhydrase inhibitory activity, N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has also been shown to have a positive effect on bone density and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide is its ability to selectively inhibit carbonic anhydrase activity, making it a potential therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer. However, N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has limitations in lab experiments due to its low solubility in water and organic solvents, which can make it difficult to study its effects in vitro.
Future Directions
There are several potential future directions for N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide research. One area of research is the development of N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide analogs with improved solubility and bioavailability. Another area of research is the exploration of N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide's potential as a treatment for osteoporosis and other bone-related diseases is an area of interest for future research. Finally, the role of N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide in the regulation of acid-base balance in the body and its potential as a treatment for metabolic disorders is an area of research that warrants further investigation.
Conclusion:
In conclusion, N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has been shown to have a variety of biochemical and physiological effects, including its carbonic anhydrase inhibitory activity, anti-inflammatory, antioxidant, and neuroprotective effects. While N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has limitations in lab experiments due to its low solubility in water and organic solvents, there are several potential future directions for N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide research, including the development of N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide analogs with improved solubility and bioavailability and the exploration of N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide's potential as a treatment for various diseases.
Scientific Research Applications
N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has been extensively studied for its potential applications in the treatment of various diseases. One of the significant applications of N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide is its use as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a vital role in the regulation of acid-base balance in the body. N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase, making it a potential therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-7(10-12)8-3-5-9(6-4-8)11-15(2,13)14/h3-6,11-12H,1-2H3/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCJFKOUJJEHMP-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1E)-1-(Hydroxyimino)ethyl]phenyl}methanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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